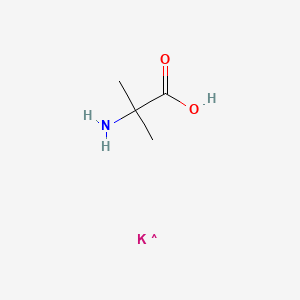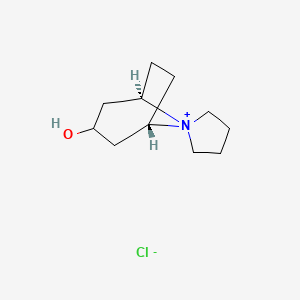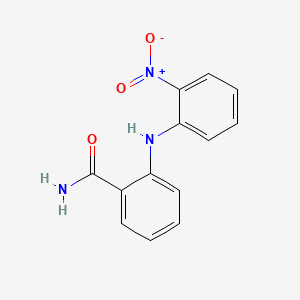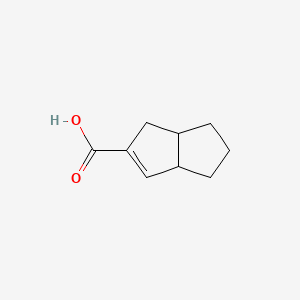
Di-β,β'-Chloroethylphosphoric Acid-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-β,β’-Chloroethylphosphoric Acid-d8, also known as Bis (2-chloroethyl) Hydrogen Phosphate-d8 or Bis (2-chloroethyl) Phosphate-d8, is a dialkyl hydrogen phosphate . It has the molecular formula C4HD8Cl2O4P and a molecular weight of 231.04 .
Molecular Structure Analysis
The molecular structure of Di-β,β’-Chloroethylphosphoric Acid-d8 is represented by the formula C4HD8Cl2O4P . Unfortunately, the specific structural details or diagrams are not provided in the available resources.Chemical Reactions Analysis
Di-β,β’-Chloroethylphosphoric Acid-d8 can undergo an electrophilic trifluoromethylation reaction to produce trifluoromethyl phosphates . This reaction is used to increase the lipophilicity of functional groups .Physical And Chemical Properties Analysis
Di-β,β’-Chloroethylphosphoric Acid-d8 is a white to pale yellow low-melting solid . It is slightly soluble in chloroform and ethyl acetate . The compound should be stored in a refrigerator under an inert atmosphere .Scientific Research Applications
Analytical Methods and Environmental Studies
Environmental Impact of Herbicides : Studies on 2,4-dichlorophenoxyacetic acid (2,4-D) have revealed its widespread use and environmental persistence, raising concerns about its ecological and human health impacts. Research emphasizes the need for understanding the fate and toxicological effects of such chemicals in the environment (Islam et al., 2017).
Chemical Synthesis and Functionalization : The application of metathesis reactions in the synthesis of β-amino acid derivatives showcases the importance of chemical transformations in creating bioactive molecules. These methodologies offer pathways to synthesize a variety of compounds, including those with potential pharmaceutical applications (Kiss et al., 2018).
Advancements in Biosensors : Development of biosensors for detecting neurotoxins like β-N-oxalyl-L,α,β-diaminopropionic acid (β-ODAP) highlights the progress in analytical methods that can directly or indirectly relate to the monitoring of chemical compounds in various matrices. Such technologies could be relevant for monitoring the presence or effects of Di-β,β'-Chloroethylphosphoric Acid-d8 or similar compounds (Pundir & Batra, 2015).
Pharmacological and Biomedical Research
Pharmacological Applications of Chemical Compounds : Research into chlorogenic acid (CGA) and its roles in metabolic syndrome treatment illustrates the potential health benefits of specific chemical compounds. This includes antioxidant, anti-inflammatory, and antimicrobial properties, which could be a consideration for the pharmacological research of related compounds (Santana-Gálvez et al., 2017).
Toxicology and Environmental Health : The dichloroacetate (DCA) dilemma, a compound known for both its potential therapeutic benefits and environmental hazards, exemplifies the complex considerations necessary when researching chemical compounds. It stresses the importance of understanding both the beneficial and adverse effects of chemicals (Stacpoole, 2010).
Mechanism of Action
Target of Action
Di-β,β’-Chloroethylphosphoric Acid-d8 is a dialkyl hydrogen phosphate The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
The compound can undergo electrophilic trifluoromethylation to produce trifluoromethyl phosphates . This process increases the lipophilicity of functional groups, which can enhance the compound’s interaction with its targets.
Pharmacokinetics
Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability due to its lipophilic nature.
Action Environment
The compound is typically stored at +4°C and transported at room temperature . These conditions suggest that the compound’s action, efficacy, and stability may be influenced by temperature and other environmental factors.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Di-β,β'-Chloroethylphosphoric Acid-d8 can be achieved through a multi-step reaction pathway involving the chlorination of ethylphosphonic acid followed by deuteration of the chloroethyl group.", "Starting Materials": [ "Ethylphosphonic Acid", "Deuterium oxide (D2O)", "Thionyl chloride (SOCl2)", "Chlorine gas (Cl2)", "Sodium deuteroxide (NaOD)" ], "Reaction": [ "Step 1: Ethylphosphonic acid is treated with thionyl chloride to form ethylphosphonic dichloride.", "Step 2: Ethylphosphonic dichloride is then reacted with chlorine gas to form Di-β,β'-Chloroethylphosphonic Acid.", "Step 3: Di-β,β'-Chloroethylphosphonic Acid is then treated with deuterium oxide (D2O) in the presence of sodium deuteroxide (NaOD) to replace the hydrogen atoms on the chloroethyl group with deuterium atoms, resulting in the final product Di-β,β'-Chloroethylphosphoric Acid-d8." ] } | |
CAS RN |
1477495-02-5 |
Molecular Formula |
C4H9Cl2O4P |
Molecular Weight |
231.035 |
IUPAC Name |
bis(2-chloro-1,1,2,2-tetradeuterioethyl) hydrogen phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)/i1D2,2D2,3D2,4D2 |
InChI Key |
PMGHIGLOERPWGC-SVYQBANQSA-N |
SMILES |
C(CCl)OP(=O)(O)OCCCl |
synonyms |
Bis(2-chloroethyl) Hydrogen Phosphate-d8; Bis(2-chloroethyl) Phosphate-d8; Bis(chloroethyl) Phosphate-d8; Bis(β-chloroethyl) Phosphate-d8; Bis(β-chloroethyl) Phosphoric Acid-d8; Di-2-Chloroethyl Phosphate-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)

![3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B569590.png)
![N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide](/img/structure/B569591.png)

![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)